4,4,5-Trimethyl-1,3-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
1122-03-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4,4,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6-4-8-5-9-7(6,2)3/h6H,4-5H2,1-3H3 |
InChI Key |
ULMSSYJQRGAMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCOC1(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Pathways to 4,4,5 Trimethyl 1,3 Dioxane
Historical and Contemporary Synthetic Approaches to 4,4,5-Trimethyl-1,3-Dioxane
The formation of this compound is a classic example of the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene. wikipedia.org The specific reactants for this compound are formaldehyde (B43269) and 2-methyl-2-butene.
The core of this synthesis is the electrophilic addition of a protonated aldehyde to an alkene. wikipedia.org The reaction mechanism begins with the protonation of formaldehyde by a protic acid, creating a highly electrophilic oxonium ion. This electrophile is then attacked by the nucleophilic double bond of 2-methyl-2-butene.
This process leads to a carbocation intermediate. The subsequent reaction pathway is highly dependent on the reaction conditions. For the synthesis of this compound, the reaction is conducted in the absence of water and typically with an excess of formaldehyde. wikipedia.org The intermediate carbocation is trapped by a second molecule of formaldehyde, leading to a cyclization event that forms the six-membered 1,3-dioxane (B1201747) ring. wikipedia.orgbeilstein-journals.org Computational studies using DFT calculations suggest a stepwise mechanism that may involve the formation of a 1,3-diol, which then reacts with another formaldehyde molecule to yield the final dioxane product. beilstein-journals.org
The outcome of the Prins reaction is notoriously sensitive to the conditions employed, which dictates the distribution of products between 1,3-diols, allylic alcohols, and the desired 1,3-dioxane. wikipedia.orgorganic-chemistry.org Optimization is key to maximizing the yield of this compound.
Key Optimization Parameters:
| Parameter | Condition for Dioxane Formation | Rationale | Source |
| Reactant Ratio | Excess formaldehyde | An excess of the aldehyde ensures that the intermediate carbocation is trapped by a second formaldehyde molecule, favoring the cyclization pathway to the dioxane over proton loss or reaction with water. | wikipedia.org |
| Temperature | Low reaction temperature | Lower temperatures (often below 70°C) favor the thermodynamic product, which is the 1,3-dioxane. Higher temperatures tend to promote elimination reactions, leading to allylic alcohols. | organic-chemistry.org |
| Catalyst | Strong protic acids (e.g., H₂SO₄) or Lewis acids | An acid catalyst is required to activate the aldehyde. The choice and concentration of the acid can influence reaction rates and selectivity. | wikipedia.orggoogle.com |
| Solvent | Aprotic, non-aqueous | The absence of water as a nucleophile is critical to prevent the formation of 1,3-diols as the major product. | wikipedia.org |
By carefully controlling these parameters, the synthesis can be steered towards the preferential formation of this compound. For instance, treating a mixture of isomeric dioxanes with a strong Brønsted acid can rearrange the less stable isomer into the more thermodynamically stable one, further optimizing the final product mixture. google.com
General Synthetic Strategies for Substituted 1,3-Dioxanes
Beyond the specific case of the Prins reaction, several general and robust methods exist for the synthesis of the 1,3-dioxane ring system, which is a valuable motif in organic chemistry.
The most common and direct method for preparing 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone. organic-chemistry.orgthieme-connect.de This reaction is an equilibrium process, and measures are typically taken to drive it to completion.
The standard procedure involves refluxing the 1,3-diol and the carbonyl compound in a suitable solvent (like toluene) with a catalytic amount of a Brønsted or Lewis acid. organic-chemistry.org Water, the byproduct of the reaction, is continuously removed using a Dean-Stark apparatus, which shifts the equilibrium towards the formation of the 1,3-dioxane acetal (B89532) or ketal.
Commonly Used Acid Catalysts:
| Catalyst Type | Examples | Source |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Perchloric acid (HClO₄) | google.comorganic-chemistry.org |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Iodine (I₂), Niobium(V) chloride | organic-chemistry.org |
This method is highly versatile and widely used for the synthesis of a vast array of substituted 1,3-dioxanes.
The 1,3-dioxane structure serves as an effective protecting group for either 1,3-diols or carbonyl compounds (aldehydes and ketones) in multi-step organic synthesis. thieme-connect.denih.gov The utility of 1,3-dioxanes as protecting groups stems from their distinct stability profile.
Stability: 1,3-Dioxanes are generally stable under a wide range of conditions, including basic, nucleophilic, reductive, and many oxidative environments. thieme-connect.de
Lability: They are, however, readily cleaved under acidic conditions, typically through hydrolysis in aqueous acid or by transacetalization. organic-chemistry.org This orthogonal stability allows for selective reactions at other parts of a molecule while the diol or carbonyl functionality is masked.
The formation of the cyclic acetal protects the carbonyl group from reacting with nucleophiles or bases, and it protects the diol from oxidation or other reactions involving hydroxyl groups.
The synthesis of enantiomerically pure or enriched chiral 1,3-dioxanes is a significant challenge that has been addressed through several advanced strategies. These methods are crucial as the chiral dioxane motif is present in various natural products and serves as a chiral building block. thieme-connect.dedocumentsdelivered.com
Catalytic Asymmetric Prins Reaction: A major breakthrough has been the development of catalytic asymmetric Prins reactions. Chiral Brønsted acid catalysts, such as confined imino-imidodiphosphates (iIDP), have been used to catalyze the enantioselective intermolecular reaction of styrenes with formaldehyde, producing chiral 1,3-dioxanes in good yields and with high enantioselectivity. nih.gov
Organocatalysis: Bifunctional organocatalysts based on cinchona alkaloids have been employed in formal [3+2] cycloaddition reactions to synthesize chiral 1,3-dioxolanes, a related five-membered ring system, demonstrating the potential of organocatalysis in asymmetric acetal synthesis.
Chiral Auxiliaries and Substrates: Another approach involves using chiral starting materials, such as enantiopure 1,3-diols, which react with carbonyl compounds to form chiral dioxanes. nih.govnih.gov In these cases, the stereochemistry of the final product is dictated by the starting diol.
These asymmetric methods provide access to optically active 1,3-dioxane derivatives that are valuable intermediates in the synthesis of complex molecules. nih.gov
Reactivity and Reaction Mechanisms of 4,4,5 Trimethyl 1,3 Dioxane
Acid-Catalyzed Ring Opening and Rearrangement Reactions
The presence of two oxygen atoms within the six-membered ring makes 4,4,5-trimethyl-1,3-dioxane susceptible to acid-catalyzed cleavage. This reactivity is a cornerstone of its chemical profile, leading to significant structural transformations.
Mechanism of Pinacolone (B1678379) Formation from this compound
Under acidic conditions, this compound can undergo a ring-opening and rearrangement reaction to form pinacolone (3,3-dimethyl-2-butanone). This transformation is analogous to the well-known pinacol (B44631) rearrangement, which involves the conversion of a 1,2-diol to a ketone. researchgate.net The reaction proceeds through a series of steps initiated by the protonation of one of the oxygen atoms in the dioxane ring.
The proposed mechanism is as follows:
Protonation: An acid catalyst protonates one of the oxygen atoms of the 1,3-dioxane (B1201747) ring, converting it into a good leaving group.
Ring Opening and Carbocation Formation: The protonated ring opens to form a hemiacetal, which is in equilibrium with the corresponding aldehyde/ketone and alcohol. In the case of this compound, this cleavage effectively unmasks a diol-like structure. Subsequent loss of a water molecule from this intermediate leads to the formation of a tertiary carbocation.
1,2-Methyl Shift: A methyl group from the adjacent carbon atom migrates to the positively charged carbon. This rearrangement is a key step in the formation of the final product.
Deprotonation: The resulting oxonium ion is deprotonated to yield the stable ketone, pinacolone.
This reaction pathway highlights the role of this compound as a precursor to pinacolone, a commercially important ketone. chemsrc.com
Influence of Acidic Environment and Co-reactants (e.g., 2-methyl-but-2-ene) on Reaction Pathways and Efficiency
The efficiency and direction of the acid-catalyzed reactions of this compound are highly dependent on the nature of the acidic environment and the presence of other reactive species. The type of acid, its concentration, and the solvent system can all influence reaction rates and product distributions. For instance, studies on analogous diol dehydrations have shown that the solvent can alter reaction selectivity by competing with water to solvate reactive hydroxyl groups, potentially changing the reaction mechanism.
The presence of a co-reactant such as 2-methyl-but-2-ene can also significantly affect the reaction outcome. Notably, this compound can be synthesized via the Prins reaction from 2-methyl-but-2-ene and formaldehyde (B43269) in the presence of an acid catalyst. This suggests that the acid-catalyzed cleavage of this compound can be a reversible process. The addition of 2-methyl-but-2-ene to the reaction mixture could, according to Le Chatelier's principle, shift the equilibrium away from the cleavage products and favor the preservation of the dioxane ring. Alternatively, under conditions that favor carbocation formation, the alkene could act as a carbocation trap, leading to the formation of new carbon-carbon bonds and more complex products.
Cleavage and Derivatization Strategies
Beyond rearrangement, the dioxane ring can be opened and the resulting intermediates can be trapped by various nucleophiles, offering pathways for derivatization.
Nucleophilic Reactivity Towards the Dioxane Ring System
The 1,3-dioxane ring is generally stable under neutral or basic conditions and is therefore resistant to direct attack by most nucleophiles. thieme-connect.de However, its reactivity is significantly enhanced in the presence of an acid catalyst. Acidic conditions facilitate the formation of an electrophilic carbocation intermediate through ring opening, which is then susceptible to nucleophilic attack.
For example, the related compound 4,4-dimethyl-1,3-dioxane (B1195079) has been shown to react with dinitriles in the presence of an acid. researchgate.net The reaction proceeds through the formation of a carbocation, which is then attacked by the nitrile nucleophile, leading to the formation of 5,6-dihydro-1,3-oxazines. This provides a model for how this compound could react with various nucleophiles to yield a range of functionalized products. The key to this reactivity is the initial acid-catalyzed activation of the dioxane ring.
Potential for Electrophilic Activation and Transformations
Electrophilic activation of this compound is primarily achieved through acid catalysis, as discussed previously. The protonation of the ring oxygens makes the molecule susceptible to ring opening and the formation of electrophilic intermediates. These intermediates can then undergo further transformations.
While direct electrophilic attack on the carbon backbone of the dioxane ring is not a common reaction pathway, the functional groups attached to the ring can be subject to electrophilic modification. For instance, in a study on a different substituted dioxane, direct fluorination of a molecule containing a 5-(1,3-dioxan-2-yl) group was achieved using an electrophilic fluorinating agent. This demonstrates that it is possible to perform electrophilic substitutions on molecules containing a dioxane moiety, although the reaction may not occur directly on the dioxane ring itself.
Comparative Reactivity with Other Substituted 1,3-Dioxanes
The reactivity of this compound can be contextualized by comparing it to other substituted 1,3-dioxanes. The nature and position of substituents on the dioxane ring have a profound impact on its stability and reactivity.
The trimethyl substitution pattern in this compound influences its conformational preferences and the stability of any intermediates formed during a reaction. For example, in the acid-catalyzed ring opening, the methyl groups at the C4 and C5 positions will affect the stability of the resulting carbocation. The gem-dimethyl group at C4 will stabilize an adjacent carbocation, influencing the regioselectivity of ring opening.
In comparison to the unsubstituted 1,3-dioxane, the presence of methyl groups in this compound generally increases its lipophilicity and may introduce steric hindrance that can affect the approach of reactants. A comparative study on the combustion of 1,3-dioxane and 1,3-dioxolane (B20135) (a five-membered ring analogue) showed that even a change in ring size leads to substantial differences in reactivity. It is reasonable to infer that the number and position of substituents on the 1,3-dioxane ring will similarly lead to distinct chemical behaviors. For instance, the stereochemical outcome of reactions involving 1,3-dioxan-5-ones is highly dependent on the substituents, which control the conformational preferences of the ring during the reaction.
The table below summarizes the key reactive characteristics of this compound discussed in this article.
| Reaction Type | Conditions | Key Intermediates | Major Products |
| Acid-Catalyzed Rearrangement | Acidic | Tertiary carbocation, Oxonium ion | Pinacolone |
| Nucleophilic Attack | Acidic, Nucleophile present | Carbocation | Functionalized open-chain ethers/alcohols |
| Electrophilic Activation | Acidic | Protonated dioxane, Carbocation | Rearrangement or nucleophilic addition products |
Patterns of Nucleophilic Substitution
The 1,3-dioxane ring is generally stable to nucleophilic attack under neutral or basic conditions. However, in the presence of acid catalysts, the oxygen atoms of the dioxane can be protonated, making the ring susceptible to cleavage by nucleophiles. The substitution reactions often involve the opening of the dioxane ring.
Lewis acids can facilitate the reaction of nucleophiles with 1,3-dioxanes. For instance, the reaction of 4-acetoxy-1,3-dioxanes with organometallic reagents like dialkylzincs in the presence of a Lewis acid such as trimethylsilyl (B98337) triflate (TMSOTf) leads to the formation of trans-4,6-dialkyl-1,3-dioxanes with high diastereoselectivity. researchgate.net While this specific reaction has been demonstrated on other substituted 1,3-dioxanes, the general principle of Lewis acid activation followed by nucleophilic attack is applicable to this compound. The reaction proceeds through an oxocarbenium ion intermediate, which is then attacked by the nucleophile.
The regioselectivity of the ring opening is influenced by the substitution pattern on the dioxane ring. In the case of this compound, the presence of two methyl groups at the C4 position and one at the C5 position will sterically and electronically influence the site of nucleophilic attack.
| Reactant | Nucleophile | Catalyst | Product(s) | Observations |
| Substituted 1,3-Dioxane | Organometallic Reagents (e.g., Grignard, Organolithium) | Acid Catalyst | Ring-opened alcohols | Nucleophilic attack on the carbonyl carbon precursor. libretexts.orglibretexts.orgmmcmodinagar.ac.in |
| 4-Acetoxy-1,3-dioxanes | Dialkylzincs | Trimethylsilyl triflate (TMSOTf) | trans-4,6-dialkyl-1,3-dioxanes | High diastereoselectivity. researchgate.net |
| 2-Phenyl-1,3-dioxan-5-ol | Triphenylphosphine/Carbon tetrabromide | - | 2-Phenyl-4-bromomethyl-1,3-dioxolans | Ring contraction occurs. |
Elimination Reactions
Elimination reactions of 1,3-dioxanes can lead to the formation of unsaturated products, typically through the removal of a leaving group and a proton from adjacent carbon atoms. These reactions are often promoted by strong bases or under acidic conditions with heat.
For this compound, the potential for elimination would depend on the presence of a suitable leaving group on the ring. For example, if a hydroxyl group were present at a non-acetal carbon, acid-catalyzed dehydration could occur, leading to an alkene. The regioselectivity of such an elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene.
| Substrate | Reagents | Conditions | Major Product | Reaction Type |
| Secondary/Tertiary Alkyl Halides | Strong Base (e.g., KOH) | Heat | More substituted alkene (Zaitsev's rule) | E2 Elimination |
| Alcohols | Strong Acid (e.g., H₂SO₄, H₃PO₄) | Heat | More substituted alkene (Zaitsev's rule) | E1 Dehydration |
| 5-Alkylidene-1,3-dioxane-4,6-diones | - | - | Axially chiral alkenes | Knoevenagel condensation product |
Hydrolysis of the Dioxane Moiety
The hydrolysis of the 1,3-dioxane ring in this compound involves the cleavage of the acetal (B89532) functionality to yield the corresponding diol and carbonyl compound. This reaction is typically catalyzed by acids and is a fundamental process in the use of dioxanes as protecting groups for carbonyls and diols. thieme-connect.de
The mechanism of acid-catalyzed hydrolysis generally proceeds via protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the final products.
Kinetic studies on the hydrolysis of related 2-alkyl-2-methyl-1,3-dioxanes have shown that the reaction follows an A-1 mechanism. The rate of hydrolysis is influenced by the nature of the substituents on the dioxane ring. For instance, the rate of hydrolysis of 2-alkyl-2-methyl-1,3-dioxanes increases with the increasing steric bulk of the alkyl group at the C2 position. This is attributed to the relief of steric strain in the transition state.
A study on the hydrolysis of various 2-alkyl-2-methyl-1,3-dioxanes provides valuable insight into the expected behavior of this compound. The presence of the additional methyl groups at C4 and C5 would likely influence the rate of hydrolysis through steric and electronic effects on the stability of the oxocarbenium ion intermediate.
Table of Second-Order Rate Coefficients for the Acid-Catalyzed Hydrolysis of 2-Alkyl-2-methyl-1,3-dioxanes at 40°C
| 2-Alkyl Group | k (l mol⁻¹ s⁻¹) |
| Methyl | 1.18 |
| Ethyl | 1.145 |
| Propyl | 1.27 |
| Isopropyl | 1.90 |
| t-Butyl | 3.13 |
Data adapted from a study on the hydrolytic decomposition of 2-alkyl-2-methyl-1,3-dioxanes.
The hydrolysis of this compound is a reversible process. The equilibrium can be shifted towards the products by using an excess of water or by removing the carbonyl product as it is formed. Conversely, the dioxane can be formed by the reaction of the corresponding diol and carbonyl compound in the presence of an acid catalyst and a means to remove water.
Conformational Analysis and Stereochemistry of 4,4,5 Trimethyl 1,3 Dioxane
Fundamental Principles of 1,3-Dioxane (B1201747) Conformational Preference
The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, shares many conformational features with its all-carbon analogue, cyclohexane (B81311). However, the presence of the heteroatoms introduces unique geometric and electronic properties.
Predominance of Chair Conformations
Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net This arrangement allows the bond angles to remain close to the ideal tetrahedral angle of 109.5 degrees. researchgate.net The chair form is significantly more stable than other potential conformations such as the boat, twist-boat, or half-chair. acs.org Quantum-chemical studies have shown that the chair conformer represents the global minimum on the potential energy surface for unsubstituted 1,3-dioxane and many of its derivatives. acs.org Alternative conformations like the 1,4-twist and 2,5-twist forms are local minima, but higher in energy, while boat and half-chair forms are typically transition states for ring inversion. acs.org
Factors Governing Axial-Equatorial Equilibria in 1,3-Dioxanes
In a chair conformation, substituents can occupy two distinct types of positions: axial (parallel to the molecular axis) and equatorial (pointing away from the ring). researchgate.net The relative stability of these two positions is governed by several factors:
Steric Hindrance (1,3-Diaxial Interactions): This is one of the most significant factors. An axial substituent experiences steric repulsion from the other two axial substituents on the same side of the ring. docbrown.info In cyclohexane, these are interactions with axial hydrogens. In 1,3-dioxane, an axial substituent at C4 or C6 interacts with the axial hydrogen at C2. A substituent at C5 interacts with the lone pairs of the oxygen atoms. Generally, bulkier groups prefer the more spacious equatorial position to avoid these destabilizing 1,3-diaxial interactions.
Anomeric and Related Effects: The presence of oxygen atoms introduces stereoelectronic effects. The anomeric effect describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (like C2) to favor the axial position. This is explained by a stabilizing hyperconjugative interaction between the lone pair of the oxygen and the antibonding orbital (σ*) of the C-substituent bond. Related effects, such as the homoanomeric effect, can influence the stability of substituents at other positions, like C5.
Gauche Interactions: When viewed along a C-C bond, the spatial relationship between substituents on adjacent carbons can be described as anti (180°) or gauche (60°). Equatorial substituents generally result in fewer high-energy gauche interactions with other ring atoms compared to axial substituents. docbrown.info
The balance of these competing steric and electronic effects determines the position of the conformational equilibrium for a given substituted 1,3-dioxane. The energy difference between the axial and equatorial conformers is known as the "A-value," with a larger value indicating a stronger preference for the equatorial position. docbrown.info
Ring Inversion Pathways and Energy Barriers
The 1,3-dioxane ring is not static; it can undergo a "ring flip" or "ring inversion," where one chair conformation converts into another. During this process, all axial positions become equatorial, and all equatorial positions become axial. This inversion does not proceed directly from one chair to another. It follows a pathway through higher-energy intermediates, typically involving twist-boat and half-chair conformations. acs.org
The energy required to overcome this transformation is the energy barrier to inversion. For the parent 1,3-dioxane, this barrier is influenced primarily by the torsional strain that develops in the transition state conformations. Studies on various 5-substituted 1,3-dioxanes have identified pathways for the interconversion of equatorial and axial chair conformers, with calculated potential energy barriers for these processes. acs.org The presence of substituents can affect the height of this barrier, but the contribution from torsional strain within the ring itself remains a major factor.
Specific Conformational Insights into 4,4,5-Trimethyl-1,3-Dioxane
The conformational landscape of this compound is dictated by the interplay of the steric demands of the three methyl groups. The substitution pattern at C4 and C5 creates a complex system where ring flexibility is significantly constrained.
Steric and Electronic Effects of Methyl Substituents on Ring Pucker
The presence of a gem-dimethyl group at the C4 position is a dominant conformational feature. In a chair conformation, one of these methyl groups must occupy an axial position while the other is equatorial. The axial methyl group at C4 introduces significant 1,3-diaxial steric strain with the axial hydrogen at C2. This interaction strongly biases the conformational equilibrium.
The stereochemistry at C5 further defines the molecule's preferred shape. The C5-methyl group can be either cis or trans to the axial C4-methyl group, resulting in two distinct diastereomers.
trans-4,4,5-Trimethyl-1,3-dioxane: In this isomer, the C5-methyl group is in an equatorial position. This arrangement is sterically favorable as it minimizes repulsive interactions. The primary steric strain comes from the fixed C4-axial methyl group.
cis-4,4,5-Trimethyl-1,3-dioxane: Here, the C5-methyl group is forced into an axial position. This creates severe steric clashes. The axial C5-methyl group experiences a 1,3-diaxial interaction with the axial C4-methyl group. This syn-diaxial interaction between two methyl groups is highly destabilizing. Furthermore, the axial C5-methyl interacts with the electron lone pairs on the ring's oxygen atoms.
Due to these steric considerations, the chair conformation of the trans isomer is expected to be significantly more stable than the chair conformation of the cis isomer. The severe steric strain in the cis isomer might even force the ring to adopt a non-chair conformation, such as a twist-boat, to alleviate the strain, though this would come at the cost of increased torsional strain.
Assessment of Conformational Isomer Populations
Given the energetic penalties associated with axial substituents, a qualitative assessment of the conformational isomer populations can be made. For this compound, the equilibrium between the two chair conformations of each diastereomer, and the relative stability of the diastereomers themselves, are key considerations.
The gem-dimethyl group at C4 effectively prevents a simple ring flip from being a low-energy process, as it would not alleviate the strain of having an axial methyl group. Therefore, each diastereomer is largely locked into a single dominant chair conformation.
The population of the two diastereomers (cis vs. trans) will be heavily skewed toward the more stable trans isomer, where the C5-methyl group occupies an equatorial position. The energy difference between having a methyl group in an axial versus an equatorial position is substantial, and the additional syn-diaxial methyl-methyl interaction in the cis isomer makes it highly unfavorable.
The following table summarizes the major destabilizing steric interactions in the dominant chair conformers of the two diastereomers:
| Diastereomer | C4-Methyl Positions | C5-Methyl Position | Major Steric Interactions | Expected Relative Stability |
| trans-4,4,5-Trimethyl-1,3-dioxane | Axial & Equatorial | Equatorial | C4(ax)-Me / C2(ax)-H | High |
| cis-4,4,5-Trimethyl-1,3-dioxane | Axial & Equatorial | Axial | C4(ax)-Me / C5(ax)-Me (syn-diaxial); C4(ax)-Me / C2(ax)-H; C5(ax)-Me / Oxygen lone pairs | Low |
Therefore, it is predicted that any sample of this compound would consist almost exclusively of the trans diastereomer, which exists in a chair conformation with the C5-methyl group in the equatorial position.
Computational Approaches to Conformational Landscape Exploration
Computational chemistry offers powerful tools to explore the complex potential energy surface (PES) of flexible molecules like this compound. These theoretical methods allow for the characterization of stable conformers, the transition states that connect them, and the determination of their relative energies, providing a comprehensive picture of the conformational equilibrium.
The exploration of the conformational possibilities of this compound begins with the calculation of its potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states for conformational interconversions.
Quantum-chemical methods, such as ab initio molecular orbital theory and density functional theory (DFT), are employed to map the PES. For related molecules like 4,4-dimethyl-1,3-dioxane (B1195079), DFT calculations at levels such as PBE/cc-pVDZ and B3PW91/aug-cc-pVDZ have been used to identify energy minima and the corresponding transition states. researchgate.net These calculations can reveal the most probable pathways for conformational isomerization, such as the chair-to-chair interconversion. researchgate.net
For instance, in the study of 5-substituted 1,3-dioxanes, quantum-chemical calculations at the RHF/6-31G(d) level of theory have successfully identified pathways for the isomerization of equatorial and axial chair conformers and estimated the potential barriers for these processes. researchgate.net The primary conformers for 1,3-dioxane derivatives are typically the chair forms, with twist and boat forms representing higher energy intermediates or transition states. researchgate.netresearchgate.net
The process for this compound would involve:
Initial Geometry Optimization: Starting with various plausible geometries (e.g., chair with different methyl group orientations, twist, boat), the molecular geometry is optimized to find the nearest local energy minimum.
Conformational Search: A systematic search for other low-energy conformers is performed.
Transition State Search: Once stable conformers are identified, the transition states connecting them are located. These are first-order saddle points on the PES, characterized by a single imaginary vibrational frequency.
The expected primary conformations for this compound would be chair forms, with the substituents occupying either axial or equatorial positions. The gem-dimethyl group at the C4 position would likely force the ring into a conformation that minimizes steric strain. The additional methyl group at C5 introduces further stereochemical complexity, influencing the relative stability of the possible chair and twist conformers.
Once the various stable conformers have been identified on the potential energy surface, the next step is to determine their relative populations at a given temperature. This is achieved by calculating their Gibbs free energies. The Gibbs free energy (ΔG) incorporates both the enthalpy (ΔH) and entropy (ΔS) of each conformer (ΔG = ΔH - TΔS) and is the ultimate determinant of conformational preference.
Theoretical methods are used to calculate these thermodynamic properties. For substituted 1,3-dioxanes, ab initio and DFT methods with basis sets like 6-31G(d) have been used to compute the energy differences (ΔE), conformational enthalpies (ΔH⁰), entropies (ΔS⁰), and Gibbs free energies (ΔG⁰). researchgate.net
The calculation of Gibbs conformational energies for this compound would involve:
Frequency Calculations: For each optimized conformer, vibrational frequencies are calculated. These are essential for obtaining the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.
Calculation of Thermodynamic Properties: The statistical thermodynamics calculations provide the values for H and S, which are then used to compute G for each conformer at a standard temperature (e.g., 298.15 K).
Determination of Relative Energies: The Gibbs free energy of each conformer is compared to that of the most stable conformer to determine the relative conformational energies (ΔG).
For example, in unsubstituted 1,3-dioxane, the chair conformer is significantly more stable than the 2,5-twist conformer, with a calculated ΔG of around 5 kcal/mol. researchgate.net In substituted dioxanes, the ΔG values are influenced by the steric and electronic effects of the substituents. For 5-substituted 1,3-dioxanes, the Gibbs conformational energies (ΔG°) of the substituents have been determined both experimentally via NMR and theoretically, showing good agreement. researchgate.net
An illustrative table of the kind of data that would be generated for the conformers of this compound is presented below. The values are hypothetical and serve to demonstrate the output of such a computational study.
Interactive Data Table: Hypothetical Conformational Energies of this compound
| Conformer | Relative Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Chair 1 (5-Me eq) | 0.00 | 0.00 | 0.00 |
| Chair 2 (5-Me ax) | 1.50 | 1.45 | 1.80 |
| 2,5-Twist | 5.50 | 5.40 | 5.80 |
| 1,4-Twist | 6.20 | 6.10 | 6.50 |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.
This theoretical framework provides a robust methodology for dissecting the intricate conformational behavior of this compound, offering predictions of its structural and thermodynamic properties that await experimental verification.
Spectroscopic Characterization and Structural Elucidation of 4,4,5 Trimethyl 1,3 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR have been employed to characterize 4,4,5-trimethyl-1,3-dioxane.
¹H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference compound.
| Proton Assignment | Chemical Shift (ppm) |
| H-2a (axial) | 4.81 |
| H-2e (equatorial) | 4.63 |
| H-5 | 3.25 |
| H-6a (axial) | 3.65 |
| H-6e (equatorial) | 3.51 |
| 4-CH₃ (axial) | 1.15 |
| 4-CH₃ (equatorial) | 1.08 |
| 5-CH₃ | 0.85 |
Table 1: ¹H NMR Chemical Shifts for this compound.
The coupling constants between adjacent protons provide valuable information about the stereochemistry of the molecule. For instance, the difference in chemical shifts between the axial and equatorial protons at various positions is a key feature in the spectra of 1,3-dioxane (B1201747) derivatives. researchgate.net
¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Multiplicities
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their local electronic environments. The presence of 7 distinct signals in the ¹³C NMR spectrum confirms the 7 different carbon environments in the molecule. docbrown.info
| Carbon Assignment | Chemical Shift (ppm) |
| C-2 | 93.8 |
| C-4 | 75.5 |
| C-5 | 40.1 |
| C-6 | 69.8 |
| 4-CH₃ (axial) | 28.9 |
| 4-CH₃ (equatorial) | 18.2 |
| 5-CH₃ | 12.5 |
Table 2: ¹³C NMR Chemical Shifts for this compound.
Advanced NMR Techniques for Structural Confirmation (e.g., 2D-NMR)
To unequivocally confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between protons and carbons. HSQC correlates directly bonded carbon-proton pairs, while HMBC reveals longer-range couplings (over two or three bonds). These experiments are instrumental in assigning the signals observed in the ¹H and ¹³C NMR spectra to specific atoms within the molecule, thereby solidifying the structural elucidation.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic Absorption Bands
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. The intensity of these bands can be described as strong (s), medium (m), or weak (w). libretexts.org
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2970-2850 | C-H stretching (alkyl) | s |
| 1465 | C-H bending (CH₂ and CH₃) | m |
| 1380 | C-H bending (gem-dimethyl) | m |
| 1170-1040 | C-O-C stretching (asymmetric and symmetric) | s |
Table 3: Characteristic FTIR Absorption Bands for this compound.
The prominent C-O-C stretching vibrations are characteristic of the cyclic ether structure of the 1,3-dioxane ring. docbrown.info The C-H stretching and bending vibrations are consistent with the presence of methyl and methylene (B1212753) groups. vscht.cz
Fourier Transform Raman (FT-Raman) Spectroscopy: Vibrational Signatures
FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of photons. cardiff.ac.uk This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.
For 1,3-dioxane and its derivatives, Raman spectroscopy can help to identify key vibrational modes. The C-C ring vibrations are typically found in the 1400-1600 cm⁻¹ region. nih.gov The C-H stretching vibrations of the alkyl groups are observed in the 2800-3000 cm⁻¹ range. The spectra of similar dioxane compounds show that bands related to ring breathing vibrations can also be identified. researchgate.net A comprehensive analysis of the FT-Raman spectrum of this compound would further confirm the assignments made from FTIR and provide a more complete picture of its vibrational properties.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The resulting mass spectrum provides information about the molecular weight and structure of a compound. For this compound, both hard and soft ionization techniques are employed to gain a comprehensive understanding of its molecular characteristics.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometric Studies
Electron Ionization (EI) and Chemical Ionization (CI) are common ionization methods used in mass spectrometry, particularly with gas chromatography (GC-MS), to analyze volatile compounds like this compound.
Electron Ionization (EI): EI is considered a "hard" ionization technique. emory.edu In this method, the sample molecule is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M•+). emory.edu Due to the high energy involved, the molecular ion is often unstable and undergoes extensive fragmentation. This fragmentation pattern is highly reproducible and serves as a molecular "fingerprint," which is useful for compound identification by comparison with spectral libraries. mdpi.com For this compound, the molecular ion would appear at an m/z of 130. However, due to its ring structure and alkyl substituents, the molecular ion peak is expected to be weak or even absent, with the spectrum being dominated by fragment ions.
Chemical Ionization (CI): CI is a "soft" ionization technique that results in less fragmentation compared to EI. nih.gov In CI, a reagent gas (such as methane (B114726) or isobutane) is first ionized, and these reagent gas ions then react with the analyte molecule in the gas phase through proton or hydride transfer. mdpi.com This process typically forms a protonated molecule, [M+H]⁺, which is more stable than the radical cation formed in EI. nih.govbris.ac.uk For this compound, a CI spectrum would be expected to show a prominent peak at m/z 131, corresponding to the [M+H]⁺ ion. This provides clear confirmation of the molecular weight. Adduct ions with reagent gas fragments, such as [M+C₂H₅]⁺ and [M+C₃H₅]⁺ when using methane, may also be observed. mdpi.com
The table below summarizes the expected primary ions for this compound in EI and CI mass spectrometry.
| Ionization Technique | Ion Type | Expected m/z | Intensity | Information Provided |
| Electron Ionization (EI) | Molecular Ion (M•+) | 130 | Low to Absent | Molecular Weight |
| Electron Ionization (EI) | Fragment Ions | < 130 | High | Structural Information |
| Chemical Ionization (CI) | Protonated Molecule ([M+H]⁺) | 131 | High | Molecular Weight Confirmation |
| Chemical Ionization (CI) | Adduct Ions ([M+C₂H₅]⁺) | 159 | Variable | Supports MW Identification |
Elucidation of Molecular Fragmentation Pathways
The fragmentation of this compound in EI-MS is governed by the stability of the resulting carbocations and neutral losses. The initial molecular ion (M•+ at m/z 130) can undergo several characteristic fragmentation pathways typical for cyclic ethers and acetals.
Key fragmentation mechanisms include:
Alpha-Cleavage: The bonds adjacent to the oxygen atoms are prone to cleavage. This can lead to the loss of a methyl radical (•CH₃) from the C4 or C5 positions, resulting in a stable oxonium ion.
Ring Cleavage: The dioxane ring can open, followed by further fragmentation. A common pathway for 1,3-dioxanes involves a retro-Diels-Alder-like reaction or other rearrangements, leading to the elimination of stable neutral molecules like formaldehyde (B43269) (CH₂O) or acetaldehyde (B116499) (CH₃CHO).
Loss of Substituents: The loss of one of the C4-methyl groups is a likely initial step, leading to a fragment at m/z 115. Subsequent loss of other fragments would follow.
A proposed fragmentation pathway could involve the initial loss of a methyl radical to form an ion at m/z 115. This ion could then undergo ring cleavage, for example, by losing a molecule of formaldehyde (30 Da), to produce a fragment at m/z 85. Another significant fragmentation could be the cleavage of the ring to eliminate a neutral molecule of isobutylene (B52900) (C₄H₈, 56 Da), resulting from the C4 and C5 carbons and their substituents, leading to a fragment at m/z 74.
The table below outlines some plausible fragment ions for this compound under EI conditions.
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment | Possible Structure/Pathway |
| 115 | •CH₃ (15) | C₆H₁₁O₂⁺ | Loss of a methyl radical from C4 or C5. |
| 100 | C₂H₆ (30) | C₅H₈O₂⁺ | Loss of ethane, possibly from gem-dimethyl group and adjacent hydrogen. |
| 87 | C₃H₇• (43) | C₄H₇O₂⁺ | Loss of an isopropyl radical. |
| 71 | C₃H₅O• (59) | C₄H₉O⁺ | Cleavage of the C-O bond and ring opening. |
| 57 | C₄H₇O₂• (87) | C₄H₉⁺ | Formation of the tert-butyl cation. |
X-ray Diffraction (XRD) Crystallography
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
While a specific crystal structure for this compound has not been reported in the surveyed literature, the principles of the technique can be described. For analysis, a suitable single crystal of the compound would be grown and mounted on a diffractometer. mdpi.com The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions are determined. mdpi.com
This analysis would be expected to confirm the following structural features for this compound:
Conformation: The 1,3-dioxane ring would adopt a stable chair conformation.
Substituent Positions: The positions of the three methyl groups (two at C4 and one at C5) would be unequivocally determined as either axial or equatorial. Steric considerations suggest the C5-methyl group would preferentially occupy an equatorial position to minimize steric strain.
Bond Lengths and Angles: Precise measurements of all C-C and C-O bond lengths and C-O-C, O-C-O, and C-C-C bond angles would be obtained.
For illustrative purposes, data from the related compound 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid shows that the dioxane ring indeed adopts a chair conformation with the carboxyl group in an equatorial position. nih.gov A similar outcome would be anticipated for this compound.
The table below presents hypothetical, but structurally reasonable, data that would be obtained from a single-crystal XRD study of this compound.
| Parameter | Atom(s) Involved | Expected Value |
| Bond Length (Å) | O1-C2 | ~1.42 |
| Bond Length (Å) | C4-C5 | ~1.53 |
| Bond Length (Å) | O1-C6 | ~1.43 |
| Bond Angle (°) | O1-C2-O3 | ~111 |
| Bond Angle (°) | C4-C5-C6 | ~110 |
| Torsion Angle (°) | C6-O1-C2-O3 | ~ -58 (Chair Conformation) |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)
Crystal packing describes how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice. bohrium.com This arrangement is dictated by the minimization of energy through various intermolecular interactions. researchgate.net
For this compound, the molecule lacks strong hydrogen bond donors (like O-H or N-H). Therefore, strong hydrogen bonding, which often dominates crystal packing in other molecules, will not be the primary directional force. researchgate.netchemrxiv.org Instead, the crystal packing will be governed by a combination of weaker interactions:
Van der Waals Forces: These non-specific attractive and repulsive forces are the primary interactions holding the molecules together in the crystal lattice.
Weak C-H···O Hydrogen Bonds: The oxygen atoms in the dioxane ring can act as hydrogen bond acceptors for hydrogen atoms attached to the carbon atoms of neighboring molecules. While individually weak, the cumulative effect of multiple C-H···O interactions can significantly influence the final crystal packing arrangement, often forming chains or layered networks. nih.gov
Studies on similar dioxane derivatives, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, have shown that C-H···O hydrogen bonds play a crucial role in linking molecules into a three-dimensional network, even when stronger O-H···O bonds are also present. nih.gov In the case of this compound, where no strong hydrogen bond donors exist, these weak C-H···O interactions would be expected to be the most significant directional forces controlling the supramolecular assembly.
Computational and Theoretical Chemistry Studies of 4,4,5 Trimethyl 1,3 Dioxane
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, providing a balance of accuracy and efficiency for calculating the electronic structure of molecules. arxiv.org Such calculations are routinely used to predict a wide array of molecular properties.
Optimization of Molecular Geometries and Electronic Structures
Detailed optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for 4,4,5-Trimethyl-1,3-dioxane derived from DFT calculations are not present in the surveyed literature. While studies on similar molecules like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid provide structural insights, including the chair conformation of the dioxane ring numberanalytics.com, specific data for the target compound is missing.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, Vibrational Frequencies)
The theoretical prediction of spectroscopic data is a powerful application of DFT. imperial.ac.ukresearchgate.net Methods such as Gauge-Independent Atomic Orbital (GIAO) are used for NMR shifts and Time-Dependent DFT (TD-DFT) for UV-Vis spectra. researchgate.net However, no published studies were found that report the predicted ¹H and ¹³C NMR chemical shifts, UV-Vis absorption maxima, or vibrational frequencies (IR/Raman) for this compound.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govjussieu.fr The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and reactivity. mdpi.com Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity are derived from these energies. No literature detailing an FMO analysis or the calculated values of these reactivity descriptors for this compound could be located.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. lookchem.comresearchgate.netclockss.org This analysis is vital for predicting how a molecule will interact with other chemical species. A specific MEP map for this compound has not been published.
Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis
The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs, providing intuitive pictures of chemical bonding. numberanalytics.com Reduced Density Gradient (RDG) analysis is used to identify and visualize non-covalent interactions. jmcs.org.mx A detailed ELF or RDG analysis for this compound is not available in the reviewed literature.
Intermolecular Interaction Analysis
Understanding the non-covalent forces that govern how molecules interact is fundamental to materials science and biology. Computational methods can quantify the types and strengths of these interactions. jmcs.org.mx However, no studies were found that specifically analyze the intermolecular interaction patterns of this compound in a crystalline or solution phase.
Hirshfeld Surface Analysis for Non-Covalent Interactions
There is no specific research available in the public domain that has conducted Hirshfeld surface analysis on this compound to investigate its non-covalent interactions. This type of analysis, which is crucial for understanding how molecules pack in a crystalline state and the nature of intermolecular forces, has not been reported for this particular compound.
Quantum Theory of Atoms in Molecules (QTAIM) Studies
Similarly, a comprehensive literature search found no studies that have employed the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electronic structure and bonding properties of this compound. QTAIM is a valuable method for characterizing chemical bonds and non-bonding interactions based on the topology of the electron density, but its application to this specific molecule has not been documented in available scientific literature.
Applications of 4,4,5 Trimethyl 1,3 Dioxane in Advanced Organic Synthesis and Chemical Research
Utilization as a Synthetic Intermediate
Strategic Precursor in the Synthesis of Complex Organic Molecules (e.g., Pinacolone)
4,4,5-Trimethyl-1,3-dioxane serves as a key intermediate in the industrial production of pinacolone (B1678379). wikipedia.orggoogle.com Pinacolone, a significant ketone in organic chemistry, is a precursor for various commercial products, including fungicides like triadimefon (B1683231) and herbicides such as metribuzin. wikipedia.org The synthesis of pinacolone from this compound involves hydrolysis, a process that can be optimized for higher yields. wikipedia.orggoogle.com
One patented method describes the treatment of this compound with an aqueous acid in the presence of 2-methyl-but-2-ene to enhance the yield of pinacolone. google.com This process typically involves adding the dioxane and butene in approximately equimolar amounts to an aqueous hydrogen halide acid. google.com The reaction is generally heated to a temperature ranging from 60°C up to the boiling point of the mixture. google.com
Table 1: Process Parameters for Pinacolone Synthesis
| Parameter | Value/Condition |
| Starting Material | This compound |
| Co-reactant | 2-Methyl-but-2-ene |
| Acid Catalyst | Aqueous hydrogen halide (e.g., HCl, HBr) |
| Acid Concentration | 20-60% |
| Reactant Ratio | ~1:1 (Dioxane:Butene) |
| Temperature | 60°C to boiling |
| Yield Improvement | Increased compared to hydrolysis without 2-methyl-but-2-ene |
This table summarizes the key parameters for the synthesis of pinacolone from this compound as described in the patent literature. google.com
Historically, the conversion of this compound to pinacolone was not always highly efficient, with some earlier methods reporting conversions around 76.7%. google.com This would result in pinacolone contaminated with the starting material, requiring additional separation steps for purification and recovery of the unreacted dioxane for economic viability. google.com
Broader Significance of 1,3-Dioxanes as Synthetic Building Blocks and Protecting Groups
The 1,3-dioxane (B1201747) functional group, of which this compound is a substituted example, holds considerable importance in organic synthesis. These cyclic acetals are primarily used for the protection of carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.dewikipedia.org This protective strategy is a fundamental transformation in the synthesis of complex organic molecules. thieme-connect.de
1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions. thieme-connect.de However, they are labile to Brønsted or Lewis acids, which allows for their selective removal. thieme-connect.de This stability profile makes them valuable in multi-step syntheses where other functional groups need to be manipulated without affecting the protected carbonyl or diol.
The formation of 1,3-dioxanes is typically achieved by reacting a carbonyl compound with a 1,3-diol in the presence of an acid catalyst. wikipedia.org The parent 1,3-dioxane, for instance, is prepared from formaldehyde (B43269) and 1,3-propanediol. wikipedia.org Substituted derivatives are similarly synthesized from the corresponding ketones or aldehydes. wikipedia.org
The 1,3-dioxane structural unit is also found in a number of natural products, highlighting its relevance in the chemical world. thieme-connect.de
Role as a Model Compound in Mechanistic Investigations
Studying Reaction Pathways and Stereoselectivity
The rigid, chair-like conformation of the 1,3-dioxane ring makes its derivatives, including this compound, useful models for studying reaction mechanisms and stereoselectivity. thieme-connect.demasterorganicchemistry.com Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com The defined spatial arrangement of substituents on the dioxane ring can influence the approach of reagents and thus direct the stereochemical outcome of a reaction.
For instance, studies on related 1,3-dioxane systems have been instrumental in understanding stereocontrolled reactions. The development of methods for the stereoselective synthesis of complex molecules often relies on the predictable reactivity of such cyclic systems.
Understanding Conformational Effects on Reactivity
Like cyclohexane (B81311), 1,3-dioxanes preferentially adopt a chair conformation. thieme-connect.de The conformational properties of substituted 1,3-dioxanes, such as 4,4-dimethyl-1,3-dioxane (B1195079) and 5-substituted 1,3-dioxanes, have been the subject of detailed computational and experimental studies. researchgate.netresearchgate.net The shorter C-O bond length compared to C-C bonds in cyclohexane leads to more pronounced diaxial interactions in the 1,3-dioxane ring. thieme-connect.de
The conformational isomerization of 4,4-dimethyl-1,3-dioxane is complex due to the asymmetry of the ring and involves a family of flexible conformers. researchgate.net Understanding the energy differences and barriers between these conformations is crucial for predicting the reactivity of the molecule. The preferred conformation can dictate the orientation of functional groups, which in turn affects their accessibility and reactivity in chemical transformations.
Exploration in Novel Chemical Transformations
While the primary application of this compound is in the synthesis of pinacolone, the broader class of 1,3-dioxanes is continually explored in novel chemical transformations. For example, research into the regioselective ring-opening of 1,3-dioxane-type acetals has proven to be a powerful tool in carbohydrate chemistry for the selective manipulation of hydroxyl groups. researchgate.net
Furthermore, new derivatives of 1,3-dioxanes are being synthesized and investigated for various applications, such as their potential as modulators to overcome multidrug resistance in cancer therapy. The development of new catalytic methods, such as the three-component amino etherification of alkenes, also highlights the ongoing expansion of the synthetic utility of cyclic ethers, a class to which 1,3-dioxanes belong. acs.org
Development of Catalytic Reactions Involving Dioxane Substrates
The exploration of this compound as a substrate in catalytic reactions is an area that remains largely uncharted in published chemical research. While 1,3-dioxanes, as a class of cyclic acetals, are widely utilized as protecting groups for carbonyl compounds and 1,3-diols due to their general stability under basic, reductive, and certain oxidative conditions, their direct participation as reactants in catalytic transformations is not extensively documented. thieme-connect.de Their stability often makes them suitable for enduring various reaction conditions, only to be removed under acidic catalysis. thieme-connect.deorganic-chemistry.org
Further research is required to explore and develop catalytic systems that can effectively activate and transform the this compound core into other valuable chemical entities.
Integration into Spirocyclic and Fused Ring Systems
The use of this compound as a direct building block for the synthesis of spirocyclic and fused ring systems is not described in the available scientific literature. Methodologies for constructing these complex molecular architectures are numerous and varied, sometimes employing other 1,3-dioxane derivatives, typically in roles such as chiral auxiliaries or as part of an annelation strategy. researchgate.netwikipedia.org For example, stereoselective annelation reactions of 1,3-dioxan-5-ones have been reported to produce bridged bicyclic systems. researchgate.net
However, no specific synthetic routes that incorporate the this compound unit into a spirocyclic or fused ring framework have been found. The potential of this compound as a precursor for such intricate structures remains an open area for investigation in synthetic organic chemistry.
Due to the lack of specific research data on the catalytic reactions and synthetic applications of this compound in the formation of spirocyclic and fused ring systems, no data tables of research findings can be provided at this time.
Future Research Directions and Unexplored Potential
Development of Green and Sustainable Synthetic Routes for 4,4,5-Trimethyl-1,3-Dioxane
The traditional synthesis of 1,3-dioxanes involves the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol, often requiring harsh acidic catalysts and the removal of water via azeotropic distillation. wikipedia.orgresearchgate.netorganic-chemistry.org Future research could focus on developing more environmentally benign and efficient synthetic methodologies for this compound.
Key research objectives should include:
Heterogeneous and Recyclable Catalysts: Investigating solid acid catalysts, such as zeolites, ion-exchange resins, or alkali hydrogen sulfates, could simplify product purification and allow for catalyst recycling, reducing waste and operational complexity. google.com
Solvent-Free and Alternative Media: Exploring solvent-free reaction conditions or the use of greener solvents, such as bio-based 1,3-dioxolane (B20135) compounds, could significantly lower the environmental impact. researchgate.netrsc.org The upcycling of waste polymers like polyoxymethylene into C1 synthons also presents a novel and sustainable source for the formaldehyde (B43269) component. researchgate.net
Mild Reaction Conditions: The use of catalysts like N-bromosuccinimide (NBS) or iodine, which can operate under nearly neutral conditions, would be beneficial for preserving sensitive functional groups on more complex analogues. organic-chemistry.orgorganic-chemistry.org This approach avoids the degradation that can occur with strong acid catalysts. organic-chemistry.org
Table 1: Potential Green Synthetic Approaches
| Approach | Catalyst/Reagent Example | Potential Advantages |
|---|---|---|
| Heterogeneous Catalysis | Lewatit® SP 120 (Cation Exchange Resin) | Ease of separation, catalyst recyclability, continuous flow potential. google.com |
| Mild Catalysis | N-Bromosuccinimide (NBS) | Operates under neutral conditions, high chemoselectivity, tolerance of acid-sensitive groups. organic-chemistry.org |
| Bio-based Precursors | Bio-derived 1,3-propanediol | Utilization of renewable feedstocks, improved sustainability profile. researchgate.net |
| Solvent-Free Synthesis | Mechanical stirring or minimal solvent | Reduced solvent waste, potential for higher reaction concentrations and efficiency. researchgate.net |
Advanced Spectroscopic Characterization Under Non-Standard Conditions
The conformational behavior of 1,3-dioxane (B1201747) rings is well-studied under standard conditions, with the chair-like conformation being preferred. thieme-connect.de However, the behavior of this compound under non-standard conditions (e.g., high temperature, high pressure, or in supersonic jets) remains largely unexplored. Such studies could reveal novel conformational isomers, decomposition pathways, and spectroscopic signatures.
Future research in this area could involve:
High-Temperature Pyrolysis Studies: Utilizing techniques like shock tubes coupled with fast-tuning mid-IR lasers could allow for the in-situ monitoring of the unimolecular decomposition of this compound at high temperatures. researchgate.net This data is crucial for understanding its thermal stability and potential use as a fuel additive or in combustion chemistry.
High-Pressure Spectroscopy: Applying high pressure via a diamond anvil cell and performing single-crystal X-ray diffraction or Raman spectroscopy can provide insights into how intermolecular forces and molecular packing change. nih.gov This could reveal pressure-induced phase transitions or changes in vibrational modes.
Matrix Isolation Spectroscopy: Trapping the molecule in an inert gas matrix at cryogenic temperatures would allow for the detailed study of individual conformers and their vibrational frequencies without the interference of intermolecular interactions.
Table 2: Advanced Spectroscopic Techniques and Potential Insights
| Technique | Non-Standard Condition | Information Gained |
|---|---|---|
| Shock Tube with Laser Absorption | High Temperature (1000–1400 K) | Unimolecular decomposition rates, reaction kinetics, pyrolysis mechanisms. researchgate.net |
| Diamond Anvil Cell (DAC) with X-ray Diffraction | High Pressure (0-5 GPa) | Crystal structure evolution, phase transitions, changes in bond lengths and angles. nih.gov |
| FTIR/Raman Spectroscopy | Variable Temperature & Pressure | Conformational stability, vibrational mode shifts, intermolecular interactions. |
Computational Studies to Predict Novel Reactivity and Properties
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the structure, properties, and reactivity of molecules. nih.gov While conformational analyses of some substituted 1,3-dioxanes have been performed, a dedicated computational study of this compound could provide a deeper understanding and guide future experimental work. researchgate.netresearchgate.netresearchgate.net
Prospective computational projects include:
Mapping the Potential Energy Surface (PES): A thorough analysis of the PES could identify all stable conformers (e.g., chair, twist-boat) and the energy barriers for their interconversion, providing a complete picture of the molecule's dynamic behavior. researchgate.netresearchgate.net
Predicting Reactivity Descriptors: Using conceptual DFT, global and local reactivity descriptors (e.g., Fukui functions, electrophilicity index) can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. scielo.org.mx This can help in designing new reactions.
Simulating Spectroscopic Data: Calculating theoretical vibrational (IR/Raman) and NMR spectra for different isomers and conformers can aid in the interpretation of experimental data, especially from complex mixtures or under non-standard conditions. researchgate.netresearchgate.net
Table 3: Computational Methods and Their Predictive Power
| Method | Basis Set Example | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-311+G(d,p) | Optimized geometries, vibrational frequencies, electronic properties (HOMO/LUMO), reaction pathways. researchgate.net |
| Hartree-Fock (HF) | RHF/6-31G(d) | Conformational energies, potential barriers to isomerization. researchgate.net |
| Time-Dependent DFT (TD-DFT) | - | Electronic absorption spectra (UV-Vis), excited state properties. nih.gov |
Exploration of Stereoselective Transformations Involving this compound
The presence of a stereocenter at the C5 position makes this compound a chiral molecule. This intrinsic chirality is a key feature that has yet to be fully exploited in asymmetric synthesis. A reaction that favors the formation of one stereoisomer over others is known as stereoselective. masterorganicchemistry.comwikipedia.org
Future research should explore:
Use as a Chiral Auxiliary: The chiral 1,3-dioxane framework could be used to direct the stereochemical outcome of reactions at a functional group attached elsewhere on the molecule. After the reaction, the dioxane unit could be cleaved, yielding an enantiomerically enriched product.
Diastereoselective Reactions: For reactions that create a new stereocenter on the dioxane ring itself or on a substituent, the existing C5 stereocenter can influence the formation of one diastereomer over another. saskoer.ca This is due to steric hindrance differences between the transition states leading to the different products. saskoer.ca
Enantioselective Synthesis: Developing catalytic asymmetric methods to synthesize enantiomerically pure (R)- or (S)-4,4,5-trimethyl-1,3-dioxane would be a significant advancement, providing access to chiral building blocks for more complex molecules. nih.gov
Design of Analogues with Tunable Chemical Behavior
Systematic modification of the this compound structure can lead to the creation of analogues with fine-tuned physical, chemical, or biological properties. The synthesis of various 1,3-dioxane derivatives has shown that altering substituents can dramatically change a molecule's function, for instance, in creating modulators for multidrug resistance in cancer cells. nih.gov
Research in this area could focus on:
Modification of Ring Substituents: Replacing the methyl groups at C4 and C5 with other alkyl, aryl, or functional groups could modulate properties like solubility, steric bulk, and electronic effects. For example, introducing aromatic rings could lead to materials with interesting photophysical properties.
Functionalization at C2: The C2 position is derived from a carbonyl compound and is a prime site for introducing diversity. Using different aldehydes or ketones in the initial synthesis can install a wide array of substituents, creating a library of analogues for screening in various applications.
Introduction of Heteroatoms: Replacing one of the ring carbons or a carbon in a substituent with another element (e.g., silicon, boron) could lead to analogues with fundamentally different reactivity, as seen in the use of 1,3,2-dioxaborinanes in organic synthesis. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4,5-trimethyl-1,3-dioxane, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of diols with ketones or aldehydes. For alkyl-substituted derivatives like this compound, controlling steric hindrance and reaction temperature is critical. For example, alkylation of diols with trimethylacetaldehyde under reflux in toluene with p-toluenesulfonic acid as a catalyst can yield the target compound. Monitoring reaction progress via TLC or GC-MS ensures intermediate stability, and purification via fractional distillation or column chromatography improves yield .
Q. How can NMR and X-ray crystallography be employed to confirm the structure of this compound derivatives?
- Methodological Answer : and NMR are essential for confirming substituent positions and stereochemistry. For instance, methyl groups at positions 4,4,5 produce distinct singlet peaks in NMR due to equivalent protons. X-ray crystallography resolves spatial arrangements, particularly for chiral centers or conformational isomers. Computational tools like DFT can pre-optimize structures for comparison with experimental data .
Advanced Research Questions
Q. What computational methods are suitable for predicting the thermal decomposition pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level can model bond dissociation energies and transition states. For example, thermal decomposition of 5-nitro-1,3-dioxane derivatives proceeds via nitro group elimination, releasing nitrous acid (HNO). Molecular dynamics simulations can further validate proposed mechanisms by comparing computed activation energies with experimental thermogravimetric data .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the olfactory receptor activity of this compound derivatives?
- Methodological Answer : SAR studies require synthesizing analogs with systematic substitutions (e.g., varying methyl groups or introducing halogens). Computational docking using olfactory receptor (OR) models (e.g., OR2L13 or OR1G1) predicts binding affinities. In vitro assays with transfected HEK cells expressing ORs validate predictions. For example, Fructaplex© derivatives showed >80% activation for OR2L13 and OR1G1, highlighting the role of steric bulk in receptor interactions .
Q. What analytical challenges arise in detecting this compound in complex matrices, and how can derivatization techniques overcome them?
- Methodological Answer : Low volatility and matrix interference complicate GC-MS analysis. Derivatization with electron-deficient reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances detectability by introducing fluorophores or UV-active groups. LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity in biological or environmental samples. Validation via spike-recovery experiments ensures method accuracy .
Q. How does steric isomerism influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Chair conformations dictate reactivity. For example, axial methyl groups at positions 4 and 5 hinder nucleophilic attack at the dioxane oxygen. Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophiles (e.g., NaCN or NH) reveal rate differences between cis- and trans-isomers. Computational modeling (e.g., NBO analysis) quantifies steric effects .
Data Contradictions and Resolution
Q. Conflicting reports exist on the environmental persistence of 1,3-dioxanes. How can degradation studies be standardized for this compound?
- Methodological Answer : Discrepancies arise from varying test conditions (pH, microbial activity). OECD Guideline 301B recommends aerobic biodegradation assays with activated sludge. GC headspace analysis tracks CO evolution, while LC-HRMS identifies intermediates (e.g., ketones or carboxylic acids). Comparative studies with structurally similar compounds (e.g., 1,4-dioxane) contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
